molecular formula C18H13N3O3 B10803402 N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine

N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B10803402
M. Wt: 319.3 g/mol
InChI Key: NGFGGLKKLYJKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a hybrid heterocyclic compound combining a benzofuropyrimidine core with a 1,4-benzodioxin-6-amine substituent. The benzofuropyrimidine scaffold is notable for its structural resemblance to bioactive purine analogs, enabling interactions with enzymatic targets such as kinases and oxidoreductases . The 1,4-benzodioxin moiety, commonly found in sulfonamide derivatives, confers enhanced solubility and antibacterial/antifungal activity .

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13N3O3/c1-2-4-13-12(3-1)16-17(24-13)18(20-10-19-16)21-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2,(H,19,20,21)

InChI Key

NGFGGLKKLYJKBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of WAY-631324 involves the synthesis of a cell-penetrating peptide that can bind and transport active proteins into mammalian cells. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated to ensure high transfection efficiency and minimal cytotoxicity .

Industrial Production Methods

Industrial production of WAY-631324 involves large-scale synthesis and purification processes to ensure the compound’s consistency and quality. The production methods are designed to meet stringent regulatory standards and ensure the compound’s efficacy in various research applications .

Chemical Reactions Analysis

Types of Reactions

WAY-631324 primarily undergoes non-covalent interactions with proteins and cell membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to facilitate the delivery of proteins into cells through peptide-mediated transfection .

Common Reagents and Conditions

The compound is used in conjunction with a buffer solution to facilitate protein transfection. The specific reagents and conditions used in these reactions are optimized to ensure high transfection efficiency and minimal cytotoxicity .

Major Products Formed

The major product formed from the use of WAY-631324 is the successful transfection of biologically active proteins into live cells. This process enables researchers to study various cellular processes and signaling pathways .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine generally involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various substituents to enhance its biological activity. For instance, one method includes the use of sulfonamides to create derivatives that exhibit enzyme inhibitory properties. The process typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic pathways. For example:

  • α-glucosidase Inhibition : Some derivatives of 2,3-dihydrobenzo[1,4]-dioxin-6-amine have shown promising results in inhibiting α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 diabetes mellitus by slowing glucose absorption in the intestines .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit this enzyme can potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Anti-inflammatory and Analgesic Effects

Research indicates that certain derivatives may possess anti-inflammatory and analgesic properties. Compounds derived from benzodioxin structures have been screened for their activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain response. Inhibitors targeting these pathways can lead to new treatments for chronic pain and inflammatory conditions .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study synthesized several sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results showed that specific modifications to the benzodioxin moiety significantly enhanced enzyme inhibition compared to the parent compound. This suggests that structural optimization is critical for developing effective therapeutics targeting metabolic disorders and neurodegeneration .

Case Study 2: Anti-inflammatory Screening

Another research effort focused on evaluating the anti-inflammatory properties of benzodioxin derivatives through COX inhibition assays. Compounds with specific substitutions demonstrated potent COX-2 selectivity with promising analgesic effects in preclinical models. These findings indicate that further development could lead to novel anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Compound Target Enzyme Inhibition Activity Therapeutic Potential
N-(2,3-dihydrobenzo[1,4]-dioxin-6-aminesα-glucosidaseModerateType 2 Diabetes
Benzodioxin DerivativesAcetylcholinesteraseHighAlzheimer's Disease
Sulfonamide DerivativesCOX enzymesSelective COX-2 InhibitionAnti-inflammatory

Mechanism of Action

WAY-631324 exerts its effects through a peptide-mediated transfection mechanism. The compound’s cell-penetrating peptide binds to the target protein and facilitates its transport across the cell membrane. Once inside the cell, the protein can exert its biological effects, allowing researchers to study various cellular processes and signaling pathways .

Comparison with Similar Compounds

Sulfonamide Derivatives

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) : Synthesized via aqueous Na₂CO₃-mediated coupling, this compound exhibited moderate antibacterial activity against S. aureus and E. coli but showed significant lipoxygenase inhibition (IC₅₀ = 12.3 µM), comparable to the standard Baicalein .
  • N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) : Demonstrated superior lipoxygenase inhibition (IC₅₀ = 8.9 µM) due to the extended hydrophobic side chain enhancing target binding .

Acetamide Derivatives

  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l): Exhibited broad-spectrum antimicrobial activity (MIC = 4 µg/mL against S. aureus and C. albicans) with low hemolytic activity (<5%), making it a safer candidate for drug development .

Benzofuropyrimidine-Based Analogs

Simple Benzofuropyrimidines

  • Benzofuro[3,2-d]pyrimidin-4-amine: Synthesized via chlorination of benzofuropyrimidinone, this compound showed moderate kinase inhibition but lacked solubility due to the absence of hydrophilic substituents .
  • 4-(5-Methoxyindolin-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine (8): Demonstrated improved water solubility (logP = 1.9) and nanomolar affinity for serotonin receptors, highlighting the impact of methoxy and indole substituents .

Strobilurin Analogs

  • Benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone derivatives: These fungicides showed moderate activity (50% inhibition at 50 mg/L) against Botrytis cinerea and Fusarium oxysporum, attributed to their ability to disrupt fungal mitochondrial respiration .

Hybrid Compounds with Dual Pharmacophores

  • N-1-benzofuran-5-yl-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine (7) : A conformationally restricted analog with a fused benzofuran-pyrimidine core exhibited potent antiproliferative activity (IC₅₀ = 0.8 µM in HeLa cells) due to enhanced π-π stacking with DNA .
  • N-(4-propoxyphenyl)furo[2,3-d]pyrimidin-4-amine (24): Demonstrated balanced solubility (logP = 2.1) and antimicrobial activity (MIC = 8 µg/mL against P. aeruginosa), outperforming simpler benzofuropyrimidines .

Data Tables

Table 1: Key Properties of N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine and Analogs

Compound Name Biological Activity (IC₅₀/MIC) logP Key Structural Features Reference ID
Target Compound Not reported (predicted multitarget) ~2.5* Benzofuropyrimidine + benzodioxin-6-amine -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Lipoxygenase IC₅₀ = 12.3 µM 3.1 Sulfonamide linker
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) MIC = 4 µg/mL (S. aureus) 2.8 Chlorophenyl + dimethylphenyl
Benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone derivatives 50% fungal inhibition at 50 mg/L 2.9 Triazolo ring
N-1-benzofuran-5-yl-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine (7) Antiproliferative IC₅₀ = 0.8 µM 2.4 Trimethyl substitution

*Predicted using QSAR models based on structural analogs.

Research Findings and Implications

  • Antibacterial Potential: The benzodioxin-6-amine moiety enhances membrane permeability, as seen in sulfonamide derivatives (e.g., compound 7l), which outperformed vancomycin against resistant strains .
  • Antifungal Activity : Hybridization with triazolo rings (e.g., strobilurin analogs) improved fungicidal activity but introduced synthetic complexity .
  • Solubility Challenges : While benzodioxin and methoxy groups improve water solubility (e.g., compound 8), excessive hydrophobicity in benzofuropyrimidines limits bioavailability .

Biological Activity

N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature regarding its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure which includes a benzofuro-pyrimidine core and a benzodioxin moiety. Its chemical formula is C17H13N3O2C_{17}H_{13}N_3O_2 with a molecular weight of 293.30 g/mol. The structural features suggest potential interactions with biological macromolecules such as DNA and proteins.

Mechanisms of Biological Activity

Research indicates that compounds similar to N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine exhibit several mechanisms of action:

  • DNA Binding : Many derivatives have shown the ability to bind to DNA, specifically within the minor groove. This interaction can inhibit DNA-dependent enzymes, leading to cytotoxic effects in cancer cells .
  • Antitumor Activity : Studies have demonstrated that related compounds possess significant antitumor properties across various cancer cell lines. For instance, compounds with similar structural motifs have been tested against lung cancer cell lines (A549, HCC827) and shown effective cytotoxicity .
  • Radical Generation : Some studies suggest that these compounds may produce free radicals under certain conditions, contributing to their cytotoxic effects against cancer cells .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the potential therapeutic efficacy of N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μM)Assay Type
Compound AA5495.12MTS
Compound BHCC8276.26BrdU
Compound CNCI-H3586.48MTS
N-[Benzofuro...]A549TBDTBD

Note: TBD = To Be Determined

Case Studies

Several case studies have highlighted the efficacy of benzofuro-pyrimidine derivatives in clinical settings:

  • Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine showed promising results in reducing cell proliferation in human lung cancer models .
  • Antimicrobial Activity : Related compounds have also been evaluated for antimicrobial properties against various pathogens including Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.